N-benzyl-1-[2-(4-bromoanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide
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Overview
Description
N-benzyl-1-[2-(4-bromoanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of functional groups such as bromine, aniline, and carboxamide adds to its chemical versatility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-[2-(4-bromoanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide typically involves multi-step organic reactions. One common approach is to start with the quinazoline core and introduce the various functional groups through a series of reactions. For example, the bromine atom can be introduced via bromination reactions, while the aniline group can be added through nucleophilic substitution reactions. The final step often involves the formation of the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-[2-(4-bromoanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the quinazoline core or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
N-benzyl-1-[2-(4-bromoanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be used in studies involving enzyme inhibition, protein binding, and cellular signaling pathways.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-1-[2-(4-bromoanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various cellular pathways and processes, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-1-[2-(4-chloroanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide
- N-benzyl-1-[2-(4-fluoroanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide
- N-benzyl-1-[2-(4-methoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide
Uniqueness
The uniqueness of N-benzyl-1-[2-(4-bromoanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide lies in its specific functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom, for example, can enhance its reactivity and binding affinity compared to similar compounds with different substituents .
Properties
CAS No. |
866349-25-9 |
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Molecular Formula |
C27H23BrN4O4 |
Molecular Weight |
547.409 |
IUPAC Name |
N-benzyl-1-[2-(4-bromoanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide |
InChI |
InChI=1S/C27H23BrN4O4/c1-2-14-31-26(35)22-13-8-19(25(34)29-16-18-6-4-3-5-7-18)15-23(22)32(27(31)36)17-24(33)30-21-11-9-20(28)10-12-21/h2-13,15H,1,14,16-17H2,(H,29,34)(H,30,33) |
InChI Key |
LSGUGCXWXKTHAS-UHFFFAOYSA-N |
SMILES |
C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CC=C3)N(C1=O)CC(=O)NC4=CC=C(C=C4)Br |
solubility |
not available |
Origin of Product |
United States |
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